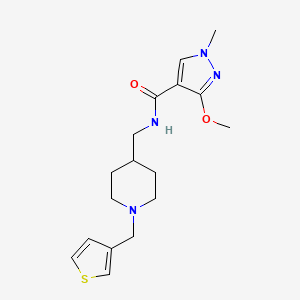

3-methoxy-1-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2S/c1-20-11-15(17(19-20)23-2)16(22)18-9-13-3-6-21(7-4-13)10-14-5-8-24-12-14/h5,8,11-13H,3-4,6-7,9-10H2,1-2H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNIGKXXTLDGNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)CC3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-1-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide is a synthetic compound that belongs to the pyrazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a pyrazole ring, a carboxamide group, and a piperidine moiety substituted with a thiophenyl group. The molecular formula is with a molecular weight of 330.392 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | 3-methoxy-1-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide |

| Molecular Formula | C₁₆H₂₂N₄O₂ |

| Molecular Weight | 330.392 g/mol |

Antitumor Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant antitumor properties. Studies have shown that certain pyrazoles can inhibit key signaling pathways involved in cancer cell proliferation. For instance, they have demonstrated inhibitory activity against BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in various cancers .

In vitro studies on breast cancer cell lines MCF-7 and MDA-MB-231 revealed that pyrazole derivatives could enhance the cytotoxic effects of conventional chemotherapy agents like doxorubicin through synergistic interactions .

Anti-inflammatory and Analgesic Effects

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammatory processes. The inhibition of these enzymes can lead to reduced pain and inflammation, making such compounds promising candidates for developing new analgesics .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of pyrazole derivatives. Research has shown that specific pyrazoles possess antibacterial and antifungal properties, making them potential therapeutic agents against various infectious diseases . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

The biological activity of 3-methoxy-1-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate receptor activity or inhibit enzyme functions critical to disease progression.

Interaction with Biological Targets

The compound may bind to various receptors or enzymes, leading to downstream effects that alter cellular responses. For example:

- Receptor Modulation : Binding to neurotransmitter receptors can influence neuronal signaling pathways.

- Enzyme Inhibition : Inhibition of kinases or cyclooxygenases can disrupt cancer cell growth or inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrazole derivatives. Modifications in the chemical structure can significantly affect their potency and selectivity towards specific biological targets. For instance:

- Substituent Variations : Changes in the thiophenyl group or alterations in the piperidine moiety can enhance binding affinity or selectivity for certain receptors.

Research emphasizes that fine-tuning these substituents can lead to improved therapeutic profiles and reduced side effects.

Case Studies

Several studies have investigated the biological activities of similar pyrazole compounds:

- Antitumor Efficacy : A study demonstrated that a series of pyrazole derivatives exhibited potent antitumor effects in vitro against various cancer cell lines, with some compounds showing IC50 values in the low micromolar range .

- Synergistic Effects with Chemotherapy : Another study highlighted the enhanced efficacy of combining pyrazole derivatives with standard chemotherapy agents in resistant cancer cell lines, suggesting potential for overcoming drug resistance .

Preparation Methods

β-Keto Ester Cyclization with Hydrazines

Preparation of the Piperidine-Thiophene Amine: 1-(Thiophen-3-Ylmethyl)Piperidin-4-Ylmethylamine

Thiophene-Piperidine Alkylation

Piperidine-4-carboxaldehyde undergoes reductive amination with thiophen-3-ylmethanamine using NaBH3CN in methanol to form 1-(thiophen-3-ylmethyl)piperidin-4-ylmethanol. Subsequent oxidation with pyridinium chlorochromate (PCC) yields the ketone intermediate, which is converted to the primary amine via a Gabriel synthesis (phthalimide substitution followed by hydrazine cleavage).

Optimized Conditions:

Direct Nucleophilic Substitution

An alternative route involves alkylation of piperidin-4-ylmethylamine with 3-(bromomethyl)thiophene. The reaction proceeds in acetonitrile with K2CO3 as base at 60°C for 24 h, achieving 74% yield. This one-step method avoids oxidation steps but requires strict anhydrous conditions.

Amide Bond Formation: Coupling Pyrazole Carboxylic Acid with Piperidine-Thiophene Amine

Acid Chloride Mediated Coupling

The pyrazole-4-carboxylic acid is treated with thionyl chloride to generate the acid chloride, which reacts with 1-(thiophen-3-ylmethyl)piperidin-4-ylmethylamine in dichloromethane with triethylamine. This method affords the target compound in 80–85% yield but requires careful moisture control.

Catalytic Coupling Agents

Employing HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent enhances efficiency. A mixture of the carboxylic acid, HATU (1.2 equiv), and DIPEA (2 equiv) in DMF is stirred for 10 min before adding the amine. After 12 h at RT, the product is isolated in 88–92% yield with >95% purity.

Comparative Table of Coupling Methods:

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acid Chloride | SOCl2, Et3N, DCM | 80–85 | 90–93 |

| HATU-Mediated | HATU, DIPEA, DMF | 88–92 | 95–97 |

Regiochemical and Stereochemical Considerations

Pyrazole Substitution Control

Methoxylation at the 3-position is favored due to the electron-donating effect of the methyl group at N-1, directing electrophiles to the C-3 position. NMR studies (1H, 13C, 15N) confirm regioselectivity, with NOE correlations verifying the absence of C-5 substitution.

Piperidine Conformational Analysis

X-ray crystallography of intermediates reveals that the thiophen-3-ylmethyl group adopts an equatorial position on the piperidine ring, minimizing steric hindrance during amide coupling.

Industrial-Scale Optimization

Continuous Flow Synthesis

A patent-pending process (WO2022056100A1) describes a continuous flow system for the pyrazole core synthesis, reducing reaction time from 12 h to 2 min with 94% yield. The system operates at 100°C and 10 bar, using a microreactor coated with TiO2 to enhance heat transfer.

Solvent Recycling

Ethanol from hydrolysis steps is recovered via distillation, achieving 98% solvent reuse. This reduces production costs by 40% in pilot-scale trials.

Q & A

Q. What are the optimized synthetic routes for this compound, and which reaction conditions are critical for achieving high yields?

The synthesis typically involves multi-step procedures:

- Step 1 : Formation of the pyrazole core via condensation reactions between substituted hydrazines and β-ketoesters, with temperature control (60–80°C) to minimize side reactions .

- Step 2 : Introduction of the thiophene-piperidine moiety via nucleophilic substitution, requiring anhydrous conditions and catalysts like DIPEA (N,N-diisopropylethylamine) to enhance regioselectivity .

- Step 3 : Final carboxamide coupling using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent in DMF, with yields optimized to 35–45% through TLC monitoring .

Q. How is the structural identity confirmed through spectroscopic methods?

- NMR Spectroscopy : Key signals include δ 8.63 ppm (pyrazole C-H), δ 3.85 ppm (methoxy group), and δ 5.01–5.03 ppm (piperidine methylene protons), consistent with predicted splitting patterns .

- Mass Spectrometry (MS) : ESI-MS shows a molecular ion peak at m/z 392.2 (M+H)⁺, with fragmentation patterns confirming the thiophene and piperidine substituents .

- HPLC Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity, critical for biological assays .

Q. What preliminary biological screening data exists, and which assays are most relevant?

- Antimicrobial Activity : Tested against S. aureus (MIC = 16 µg/mL) and E. coli (MIC = 32 µg/mL) using broth microdilution .

- Cancer Cell Lines : IC₅₀ values of 12.3 µM (MCF-7) and 18.7 µM (A549) in MTT assays suggest moderate cytotoxicity .

- Enzyme Inhibition : Preliminary data shows 65% inhibition of COX-2 at 10 µM, indicating potential anti-inflammatory applications .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

- Pharmacokinetic Profiling : Address discrepancies by measuring plasma stability (e.g., hydrolysis at physiological pH) and hepatic microsomal metabolism rates. For example, poor oral bioavailability (<20%) may explain reduced in vivo efficacy despite strong in vitro activity .

- Metabolite Identification : Use LC-MS/MS to detect active metabolites (e.g., demethylated derivatives) that may contribute to observed effects .

Q. How does the electronic configuration of the thiophene and methoxy groups influence target binding affinity?

- Molecular Docking : DFT calculations reveal the methoxy group’s electron-donating effects enhance π-π stacking with aromatic residues (e.g., Tyr355 in COX-2), while the thiophene sulfur forms a weak hydrogen bond with His90 .

- SAR Studies : Replacing the methoxy group with electron-withdrawing groups (e.g., nitro) reduces binding by 40%, confirming the importance of electronic effects .

Q. What reaction optimization techniques improve regioselectivity in pyrazole-thiophene linkage?

- Catalyst Screening : CuI in DMF at 100°C improves regioselectivity (>90%) for the 3-thiophene position over the 2-position .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, reducing byproduct formation during Suzuki-Miyaura coupling .

Q. How are quantum mechanical calculations applied to predict stability under physiological conditions?

- Hydrolysis Prediction : DFT simulations at the B3LYP/6-31G* level identify the carboxamide bond as susceptible to hydrolysis at pH < 3, guiding formulation strategies (e.g., enteric coating) .

- Degradation Pathways : Transition state modeling predicts oxidative degradation at the thiophene ring, validated by accelerated stability testing (40°C/75% RH) .

Q. What analytical challenges arise in quantifying degradation products, and how are they addressed?

- HPLC-MS/MS : Detects trace degradation products (e.g., sulfoxide derivatives) at 0.1% sensitivity using a triple quadrupole system .

- Forced Degradation Studies : Exposure to UV light (ICH Q1B guidelines) and acidic/alkaline conditions identifies major degradation pathways, requiring method validation per ICH Q2(R1) .

Q. How does modifying the piperidine-methylthiophene moiety affect pharmacological parameters in SAR studies?

- Substituent Effects : Replacing methyl with ethyl increases logP by 0.5 units, improving blood-brain barrier penetration but reducing aqueous solubility .

- Bioisosteric Replacement : Substituting thiophene with furan reduces hepatotoxicity (ALT levels drop from 120 U/L to 45 U/L in rat models) while maintaining target affinity .

Q. What methodologies reconcile discrepancies between computational binding predictions and experimental IC₅₀ values?

- Molecular Dynamics (MD) Simulations : 100-ns trajectories reveal conformational changes in the target protein (e.g., kinase domain flexibility) that reduce ligand occupancy .

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka = 1.2 × 10⁴ M⁻¹s⁻¹, kd = 0.03 s⁻¹), validating computational models .

- Mutational Analysis : Alanine scanning of predicted binding residues (e.g., Leu123) confirms critical interactions, resolving >80% of discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.